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Compound of Interest

Compound Name: H-D-Tyr-OEt.HCI

Cat. No.: B613185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the D-enantiomer
of Tyrosine Ethyl Ester Hydrochloride (H-D-Tyr-OEt.HCI), a derivative of the amino acid D-
tyrosine. While a complete, unified dataset from a single source is not readily available in the
public domain, this document compiles and presents the most relevant information based on

existing spectral data for closely related compounds and general principles of spectroscopic
analysis.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics for H-D-Tyr-
OEt.HCI. These are based on data available for the racemic mixture (DL-Tyrosine ethyl ester
hydrochloride) and the L-enantiomer, which are expected to have identical spectroscopic
properties except in chiral environments.

Table 1: 1H NMR Spectral Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Aromatic (C2-H, C6-
~7.1 d 2H
H)
Aromatic (C3-H, C5-
~6.8 d 2H
H)
~4.2 q 2H -O-CH2-CH3
~4.1 t 1H o-CH
~3.1 d 2H B-CH2
~1.2 t 3H -O-CH2-CH3

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Assighment

~170 C=0 (Ester)

~156 Aromatic C-OH

~131 Aromatic C-H

~127 Aromatic C (quaternary)
~116 Aromatic C-H

~62 -O-CH2-CH3

~55 a-CH

~36 B-CH2

~14 -O-CH2-CH3

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm-1) Functional Group Assignment

3400-3200 O-H (phenol), N-H (amine hydrochloride) stretch
~3000 Aromatic and Aliphatic C-H stretch

~1740 C=0 (ester) stretch

~1600, ~1500, ~1450 Aromatic C=C stretch

~1250 C-O (ester) stretch

~830 para-disubstituted benzene C-H bend

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Assighment

210.1 [M+H]+ (protonated molecule)
181.1 [M - C2H5]+

136.1 [M - C2H502C]+

Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below.
These are generalized protocols and may require optimization based on the specific
instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of H-D-Tyr-OEt.HCI in a suitable deuterated solvent
(e.g., DMSO-d6, D20, or CD30D) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The
choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH3+).

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

» 1H NMR Acquisition:
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[e]

Pulse Program: Standard single-pulse sequence.

o

Number of Scans: 16-64, depending on sample concentration.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Spectral Width: 0-12 ppm.

e 13C NMR Acquisition:

[e]

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[e]

o

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal and apply pressure to ensure good contact.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Spectral Range: 4000-400 cm-1.

Resolution: 4 cm-1.

o

Number of Scans: 16-32.

[¢]
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o A background spectrum of the empty sample compartment (or KBr pellet without sample)
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a
small amount of formic acid to promote protonation.

 Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
o Data Acquisition:

o lonization Mode: Positive ion mode is typically used to observe the protonated molecule
[M+H]+.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

o Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and
desolvation gas flow and temperature to achieve a stable signal and minimize
fragmentation.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the
spectroscopic data.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logic flow for NMR data interpretation.
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 To cite this document: BenchChem. [Spectroscopic Profile of H-D-Tyr-OEt.HCI: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613185#spectroscopic-data-nmr-ir-ms-for-h-d-tyr-
oet-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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